Absence of Target-Engagement Data Precludes Differentiation from Closest Structural Analogs
No Ki, IC50, EC50, or selectivity data are publicly available for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide at any target [1]. In contrast, the 2017 benzamide sigma-1 series (compounds 7i, 7w, 7y) achieved S1R Ki values of 1.2–3.6 nM and S2R/S1R selectivity up to >1,000-fold [2]. The 2014 arylcarboxamide series reported compounds 2m and 2p with σ1 Ki of 21.2 and 13.6 nM and selectivity ratios >140 and >40, respectively [3]. Without matching data for the target compound, no evidence-based differentiation can be asserted.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Benzamide 7i (Ki S1R = 1.2 nM), Arylcarboxamide 2p (Ki σ1 = 13.6 nM) |
| Quantified Difference | Cannot be calculated – target compound lacks any binding data |
| Conditions | Radioligand competition binding assays (S1R/S2R) – conditions not replicated for 2034441-22-8 |
Why This Matters
A user cannot justify procurement on the basis of superior potency or selectivity if no target-engagement data exist to compare against established leads in the same chemotype class.
- [1] PubMed search for '2034441-22-8' and related terms: zero hits as of 29 Apr 2026. View Source
- [2] Donnier-Maréchal M, et al. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. Eur J Med Chem. 2017;138:964-978. View Source
- [3] Zampieri D, et al. Synthesis and receptor binding studies of some new arylcarboxamide derivatives as sigma-1 ligands. Bioorg Med Chem Lett. 2014;24(4):1021-5. View Source
